Pactamycin

Beschreibung

Structure

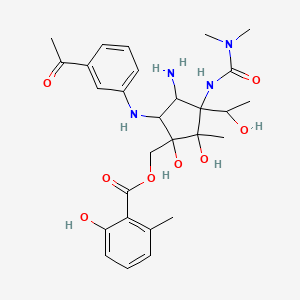

2D Structure

Eigenschaften

IUPAC Name |

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIUOSJLUCTGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23668-11-3 | |

| Record name | PACTAMYCIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PACTAMYCIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Engineering of Pactamycin

Elucidation of Pactamycin Biosynthesis

The elucidation of the this compound biosynthetic pathway has progressed through a combination of traditional feeding experiments and modern molecular genetic techniques, including gene inactivation and biochemical characterization of enzymes. researchgate.netoregonstate.edu This has allowed for a more detailed understanding of the enzymatic steps involved in assembling the distinct moieties of the molecule.

Identification and Molecular Cloning of the Biosynthetic Gene Cluster (pct cluster)

The genes responsible for this compound biosynthesis are organized into a gene cluster, designated the pct cluster, in Streptomyces pactum. google.comnih.govnih.govwipo.int Sequence analysis of a continuous region of the S. pactum chromosome led to the identification and molecular cloning of this cluster. nih.govwipo.int The pct gene cluster from S. pactum ATCC 27456 is located within an 86.35 kilobases genetic locus and contains 53 open reading frames, with 26 considered to be core genes directly involved in biosynthesis. google.comwipo.int Another study identified a pct cluster localized to a 34 kb contiguous DNA containing 24 open reading frames from Streptomyces pactum NBRC 13433. nih.gov Gene inactivation studies targeting specific genes within the pct cluster, such as ptmC (encoding a putative radical S-adenosylmethionine oxidoreductase) and ptmJ (encoding a glycosyltransferase), have confirmed the cluster's involvement in this compound production. nih.govnih.gov

Precursor Incorporation Studies and Origin of Structural Units

Isotopically labeled precursor feeding experiments have been instrumental in determining the origins of the different structural units of this compound. google.comoregonstate.eduresearchgate.netnih.gov These studies have revealed that the molecule is assembled from precursors derived from glucose, N-acetylglucosamine, 3-aminobenzoic acid, acetate, and methionine. google.comresearchgate.netresearchgate.netnih.govresearchgate.netacs.org

Studies involving the incorporation of isotopically labeled precursors have indicated that the five-membered aminocyclitol (cyclopentitol) moiety of this compound is derived from glucose, likely via N-acetylglucosamine (GlcNAc). google.comresearchgate.netoregonstate.edunih.govresearchgate.netresearchgate.net Recent research has shown that GlcNAc is attached to an acyl carrier protein (ACP)-bound polyketide intermediate by a glycosyltransferase enzyme, PtmJ, which provides a sugar precursor for the formation of the aminocyclopentitol core structure. springernature.comnih.gov This glycosylation step occurs while the intermediate is still tethered to the carrier protein. nih.govresearchgate.net

The 3-aminoacetophenone (3AAP) moiety of this compound is derived from 3-aminobenzoic acid (3ABA). google.comresearchgate.netoregonstate.edunih.govnih.gov Research has shown that 3ABA is processed by a set of discrete polyketide synthase (PKS) proteins. oregonstate.edu The adenylation enzyme PctU activates 3ABA with ATP and ligates it to the acyl carrier protein PctK, forming 3ABA-PctK. researchgate.netnih.gov Subsequently, the glycosyltransferase PctL catalyzes the N-glycosylation of 3ABA-PctK with UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) to yield GlcNAc-3ABA-PctK. researchgate.netnih.gov This suggests that ACP-bound glycosylated 3ABA derivatives are intermediates in the biosynthesis of the 3-aminoacetophenone moiety. researchgate.netnih.gov Interestingly, incorporation experiments suggest that free 3AAP is not a direct intermediate in the pathway. oregonstate.edunih.gov

Labeled precursor studies have demonstrated that methionine serves as the source for the methyl groups present in the this compound molecule. google.comresearchgate.netresearchgate.netresearchgate.netacs.org Specifically, the N-methyl groups on the N,N-dimethylurea moiety and certain carbons on the cyclopentane (B165970) ring originate from methionine, presumably through the action of SAM-dependent methyltransferases. researchgate.netacs.orgresearchgate.netpsu.edu

The 6-methylsalicylic acid (6MSA) moiety of this compound is derived from acetate. google.comresearchgate.netresearchgate.netnih.govresearchgate.net This component is synthesized by an iterative type I polyketide synthase (PKS) enzyme. researchgate.netresearchgate.netresearchgate.net The gene ptmQ in the pct cluster is believed to encode a polyketide synthase or 6-methylsalicylic acid synthase. google.com Functional characterization has shown that the type I iterative PKS PtmQ is a 6MSA synthase that provides 6MSA for this compound biosynthesis. oregonstate.edu Inactivation of the ptmQ gene in S. pactum has been shown to impair the production of this compound and pactamycate, leading to the accumulation of de-6-MSA-pactamycin and de-6-MSA-pactamycate. nih.govnih.gov

Enzymatic Mechanisms in this compound Biosynthesis

This compound biosynthesis is orchestrated by a suite of enzymes catalyzing specific transformations. The pathway involves the assembly of distinct units and subsequent tailoring modifications.

Role of Glycosyltransferases (e.g., PctL)

Glycosyltransferases play a crucial role in attaching sugar moieties to biosynthetic intermediates. PctL (also referred to as PtmJ in some literature) is a glycosyltransferase involved in this compound biosynthesis. researchgate.netnih.govresearchgate.netresearchgate.net PctL catalyzes the N-glycosylation of 3ABA-PctK, an intermediate where 3-aminobenzoic acid is attached to the acyl carrier protein (ACP) PctK, using UDP-N-acetyl-D-glucosamine (UDP-GlcNAc) as the sugar donor. researchgate.netnih.govresearchgate.netnih.gov This reaction yields GlcNAc-3ABA-PctK. researchgate.netresearchgate.netnih.gov This glycosylation step occurs while the intermediate is still attached to the carrier protein, a feature that was initially unprecedented in natural product biosynthesis. researchgate.netnih.gov

Involvement of Type I Iterative Polyketide Synthase (PKS) (e.g., PtmQ)

The 6-methylsalicylate (6MSA) moiety of this compound is synthesized by a Type I iterative polyketide synthase (PKS) enzyme, PtmQ. oregonstate.eduresearchgate.netnih.gov PtmQ functions as a 6MSA synthase, producing this aromatic building block. oregonstate.eduresearchgate.netnih.gov Another enzyme, PtmR, a β-ketoacyl-acyl carrier protein synthase (KAS) III-like protein, is responsible for transferring the 6-methylsalicylyl moiety from PtmQ to the aminocyclopentitol unit during the tailoring phase of biosynthesis. oregonstate.eduresearchgate.net

Proposed Roles of Carbamoyltransferase and Radical S-Adenosylmethionine (SAM) Enzymes

Carbamoyltransferases and radical S-adenosylmethionine (SAM) enzymes are also implicated in the complex tailoring steps of this compound biosynthesis. PtmB is a putative carbamoyltransferase that is thought to catalyze the N-carbamoylation of the cyclopentitol core unit, introducing the carbamoyl (B1232498) group that is later dimethylated. researchgate.netgoogle.comnih.gov Radical SAM enzymes, a superfamily known for catalyzing diverse and challenging reactions, are also present in the this compound BGC. researchgate.netgoogle.comresearchgate.net PtmC (also referred to as PctE) is a radical SAM enzyme that has been proposed to catalyze reactions such as methylation or cyclization. google.comresearchgate.net PtmH is another radical SAM-dependent C-methyltransferase believed to be involved in the conversion of a this compound intermediate, TM-101, to TM-102. rsc.org PctN and PctO are two additional this compound biosynthetic genes proposed to catalyze methylation reactions on the cyclopentane ring of a precursor, and are also implicated in catalyzing a single radical-based methylation. researchgate.net

Enzyme-Catalyzed Functional Group Transformations

Beyond glycosylation and the actions of PKS, carbamoyltransferases, and radical SAM enzymes, other enzymatic transformations contribute to the final structure of this compound. These include oxidation, transamination, deacetylation, and hydroxylation. For instance, PtmN (also known as PctP), an oxidoreductase, and PtmA (PctC), an aminotransferase, are involved in modifying the sugar moiety. scispace.comresearchgate.netnih.gov In vitro studies have shown their ability to convert GlcNAc-3AAP to its corresponding 3'-amino derivative, indicating some substrate promiscuity. scispace.comnih.gov PtmG is a putative deacetylase that is thought to hydrolyze the C-2 N-acetyl group of the glycosylated intermediate to yield a free amine. researchgate.netnih.gov Hydroxylation, likely catalyzed by a cytochrome P450 protein like PtmY, is proposed to convert 7-deoxythis compound (B9597) to the final product, this compound. rsc.org

Here is a summary of some key enzymes and their proposed roles in this compound biosynthesis:

| Enzyme | Proposed Role |

| PctL | N-glycosylation of 3ABA-PctK with UDP-GlcNAc |

| PtmQ | Synthesis of 6-methylsalicylate (6MSA) |

| PtmR | Transfer of 6MSA to the aminocyclopentitol unit |

| PtmB | N-carbamoylation of the cyclopentitol core |

| PtmC | Radical SAM enzyme, potentially involved in methylation or cyclization |

| PtmH | Radical SAM-dependent C-methyltransferase |

| PctN | Involved in methylation on the cyclopentane ring |

| PctO | Involved in methylation on the cyclopentane ring |

| PtmN | Oxidoreductase, modifies sugar moiety |

| PtmA | Aminotransferase, modifies sugar moiety |

| PtmG | Putative deacetylase |

| PtmY | Putative cytochrome P450, hydroxylation |

Transcriptional Regulation of this compound Biosynthesis in Streptomyces pactum

The production of secondary metabolites like this compound in Streptomyces pactum is subject to complex transcriptional regulation involving both pathway-specific and global regulatory systems. scispace.comoregonstate.eduresearchgate.net Analysis of the this compound BGC has identified two putative pathway-specific regulatory genes, ptmF and ptmE. scispace.comoregonstate.eduresearchgate.net Gene inactivation studies have shown that ptmE and ptmF are positive regulators, controlling the expression of the entire this compound biosynthetic gene cluster. scispace.comnih.govoregonstate.edu Inactivation of either gene completely abolished this compound production. scispace.comnih.govoregonstate.edu Transcriptional analysis confirmed that disruption of ptmF or ptmE abolished the transcriptional activation of genes across all putative operons within the BGC. nih.gov PtmF contains a DNA-binding winged HTH domain and is a putative response regulator. scispace.comresearchgate.net While PtmE is not a DNA-binding protein, its mechanism of transcriptional activation is not fully understood. nih.gov

In addition to pathway-specific regulators, this compound biosynthesis is also influenced by global regulatory systems and environmental factors, such as inorganic phosphate (B84403) concentration. scispace.comnih.govoregonstate.eduresearchgate.net High concentrations of inorganic phosphate (> 2 mM) have been shown to diminish the transcription of ptmF and ptmE and reduce this compound production. scispace.comnih.govresearchgate.net The PhoR-PhoP two-component system, a phosphate sensor, is believed to play a role in this regulation. scispace.comnih.govoregonstate.edu Inactivation of the phoP gene in S. pactum can diminish or abolish the negative effect of high phosphate concentration on this compound production. scispace.comnih.gov

Biosynthetic Engineering Approaches for this compound Analog Production

The complex chemical structure and associated toxicity of this compound have driven efforts to generate analogs with improved pharmacological properties through biosynthetic engineering. scispace.comspringernature.compharmaceutical-journal.comnih.gov Understanding the biosynthetic pathway provides the foundation for manipulating the genes and enzymes involved to produce novel compounds. scispace.comspringernature.comgoogle.com

Biosynthetic engineering approaches in S. pactum have involved strategies such as gene inactivation and the exploration of enzyme promiscuity. Inactivating specific genes within the this compound BGC can lead to the accumulation of biosynthetic intermediates or the production of truncated or modified analogs. oregonstate.edursc.org For example, inactivation of ptmH, ptmD, and ptmQ resulted in the production of novel analogs like TM-101 and TM-102. oregonstate.edu

Furthermore, some tailoring enzymes in the this compound pathway exhibit promiscuity, meaning they can accept a range of substrates. oregonstate.edunih.gov This promiscuity can be exploited through mutasynthesis or by feeding synthetic precursors to engineered strains to generate diverse this compound derivatives. oregonstate.edugoogle.com Studies have shown that enzymes like PtmR can recognize various N-acetylcysteamine thioesters, allowing for the production of a suite of this compound analogs. oregonstate.eduresearchgate.net Biosynthetic engineering has successfully yielded this compound analogs with improved selectivity towards malarial parasites and reduced toxicity compared to the parent compound. springernature.comnih.gov

Compound Names and PubChem CIDs

Strategies for Generating Novel Analogs with Modified Biological Properties

Generating novel this compound analogs with modified biological properties primarily focuses on altering the complex chemical structure to improve its therapeutic index. Due to the intricate nature of this compound, traditional chemical synthesis for generating diverse analogs is challenging. researchgate.netresearchgate.net Consequently, alternative approaches leveraging the biosynthetic machinery of S. pactum have become central to this effort. These strategies include precursor-directed biosynthesis, mutasynthesis, and genetic engineering of the biosynthetic gene cluster. google.comresearchgate.netrsc.org The aim is to create analogs that retain desirable activities while minimizing toxicity, potentially by altering ribosomal binding selectivity or mechanisms of action. researchgate.net

Precursor-Directed Biosynthesis and Mutasynthesis

Precursor-directed biosynthesis and mutasynthesis are powerful strategies for generating structural diversity in natural products like this compound. Mutasynthesis involves using mutant strains deficient in producing a specific natural precursor and then feeding them with synthetic or non-natural analogs of that precursor. google.comrsc.orgresearchgate.netresearchgate.netnih.gov This allows for the incorporation of modified building blocks into the biosynthetic pathway, leading to the production of novel compounds.

In the context of this compound, studies have utilized mutasynthesis by blocking the formation of key biosynthetic precursors, such as 3-aminobenzoic acid (3ABA), which is a precursor to the 3-aminoacetophenone moiety. researchgate.netresearchgate.netnih.gov By feeding fluorinated analogs of 3ABA to S. pactum mutant strains deficient in 3ABA production, researchers successfully generated fluorinated this compound analogs like fluorinated TM-025 and TM-026. scispace.comresearchgate.netresearchgate.netnih.gov These fluorinated analogs demonstrated potent antimalarial activity comparable to the parent compounds, highlighting the utility of this approach in generating analogs with potentially altered pharmacological profiles. scispace.comresearchgate.netresearchgate.netnih.gov

Genetic Engineering for Analog Generation

Genetic engineering of the this compound biosynthetic gene cluster in Streptomyces pactum is a direct and versatile approach to generate novel analogs. By manipulating the genes involved in the biosynthetic pathway, researchers can alter enzyme function, introduce new enzymatic steps, or remove existing ones, leading to the production of modified this compound structures. google.comresearchgate.net

The identification and cloning of the this compound biosynthetic gene cluster have been instrumental in enabling genetic engineering efforts. google.com Inactivating specific genes within the cluster can lead to the accumulation of biosynthetic intermediates or the production of truncated or modified this compound analogs. For example, inactivation of the ptmQ gene, encoding a polyketide synthase involved in 6-methylsalicylic acid synthesis, resulted in the production of de-6-MSA-pactamycin and de-6-MSA-pactamycate. nih.gov These analogs, lacking the 6-methylsalicylic acid moiety, showed equivalent cytotoxic and antibacterial activities to the parent molecules, providing insights into structure-activity relationships. nih.gov

Further genetic modifications, including single or multiple gene inactivations, have led to the generation of a series of novel this compound analogs. researchgate.netnih.govoregonstate.edunih.gov For instance, a triple knockout mutant of ptmH, ptmD, and ptmQ genes resulted in the production of TM-101, while a double knockout mutant produced TM-102. oregonstate.edu These engineered analogs, such as TM-025 (de-6MSA-7-demethyl-7-deoxythis compound) and TM-026 (7-demethyl-7-deoxythis compound), have shown promising results, exhibiting potent antimalarial activity and reduced toxicity compared to native this compound. researchgate.netresearchgate.netoregonstate.edupharmaceutical-journal.complos.org Research findings indicate that these biosynthetically engineered analogs can induce cell-cycle arrest in cancer cells through mechanisms potentially involving p53, distinct from the protein synthesis inhibition characteristic of native this compound. pharmaceutical-journal.complos.org

Genetic engineering also allows for investigating the role of specific enzymes in tailoring steps, such as methylation, hydroxylation, and carbamoylation, which contribute to the complexity of the this compound structure. oregonstate.edunih.gov Manipulating these tailoring enzymes can lead to the production of analogs with targeted structural variations and potentially altered biological activities.

Here are some examples of this compound analogs generated through biosynthetic engineering:

| Analog Name | Genetic Modification(s) Involved | Key Structural Difference(s) | Notable Biological Activity |

| de-6-MSA-pactamycin | Inactivation of ptmQ | Lacks 6-methylsalicylic acid moiety | Equivalent cytotoxic and antibacterial activity to this compound nih.gov |

| de-6-MSA-pactamycate | Inactivation of ptmQ | Lacks 6-methylsalicylic acid moiety | Equivalent cytotoxic and antibacterial activity to this compound nih.gov |

| TM-025 (de-6MSA-7-demethyl-7-deoxythis compound) | Biosynthetically engineered (specific genes not explicitly listed in snippets for this analog) | Modified at C-6, C-7, and a demethylation | Potent antimalarial activity, reduced mammalian cell toxicity, induces cell-cycle arrest in cancer cells researchgate.netpharmaceutical-journal.complos.org |

| TM-026 (7-demethyl-7-deoxythis compound) | Biosynthetically engineered (specific genes not explicitly listed in snippets for this analog) | Modified at C-7 and a demethylation | Potent antimalarial activity, reduced mammalian cell toxicity, induces cell-cycle arrest in cancer cells researchgate.netpharmaceutical-journal.complos.org |

| Fluorinated TM-025 | Mutasynthesis with fluorinated precursor | Fluorine incorporated | Potent antimalarial activity scispace.comresearchgate.netresearchgate.netnih.gov |

| Fluorinated TM-026 | Mutasynthesis with fluorinated precursor | Fluorine incorporated | Potent antimalarial activity scispace.comresearchgate.netresearchgate.netnih.gov |

| TM-101 | Triple knockout mutant (ptmH, ptmD, and ptmQ) | Specific structural changes due to gene deletions oregonstate.edu | Antimalarial activity, reduced antibacterial activity, less toxic to mammalian cells oregonstate.edu |

| TM-102 | Double knockout mutant (specific genes not explicitly listed for this analog) | Specific structural changes due to gene deletions oregonstate.edu | Antimalarial activity, reduced antibacterial activity, less toxic to mammalian cells oregonstate.edu |

This table summarizes some of the reported this compound analogs generated through biosynthetic approaches and their observed biological properties based on the provided search results.

Molecular Mechanism of Action on Ribosomal Function

Primary Target Identification: The Small Ribosomal Subunit

The primary target of pactamycin has been identified as the small ribosomal subunit. nih.govmdpi.com Specifically, it binds to the E-site of the small ribosomal subunit. mdpi.com Crystal structure studies of this compound bound to the 30S ribosomal subunit have been instrumental in identifying its binding site. nih.gov These studies have shown that this compound binds near a highly conserved region of the 16S ribosomal RNA (rRNA). nih.gov In Escherichia coli, this compound protects nucleotides G693 and C795 in the 16S rRNA, which are also protected by P-site-bound tRNA or other P-site inhibitors like edeine (B1172465). embopress.org

Inhibition of Protein Synthesis Across Phylogenetic Domains

This compound is a broad-spectrum inhibitor, effectively inhibiting protein synthesis in organisms across the phylogenetic domains of Bacteria, Archaea, and Eukaryotes. nih.govmdpi.com

Inhibition in Bacterial Systems

This compound strongly inhibits protein synthesis in both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Studies have shown that this compound can inhibit bacterial translation in vitro with comparable efficiency to other antibiotics. pnas.org Its binding site on the bacterial ribosome, specifically the 30S subunit, has been characterized through techniques like X-ray crystallography, revealing its occupancy of the E-site. mdpi.com

Inhibition in Archaeal Systems

Protein synthesis in archaeal systems is also inhibited by this compound. nih.govmdpi.com Research on archaeons like Halobacterium halobium has demonstrated that this compound inhibits translation in these organisms. semanticscholar.org Mutations in the 16S rRNA gene of H. halobium have been linked to this compound resistance, further supporting the ribosome as its target in archaea. semanticscholar.org

Inhibition in Eukaryotic Systems

This compound is also effective at inhibiting protein synthesis in eukaryotic systems. nih.govmdpi.com Studies using eukaryotic ribosomes, such as those from rat liver, have shown that this compound binds to the 40S ribosomal subunit, the eukaryotic equivalent of the small ribosomal subunit. pnas.orgnih.gov Affinity labeling experiments with radioactive this compound have identified ribosomal proteins associated with its binding site in rat liver ribosomes, including protein S25, and to a lesser extent, S14/15, S10, S17, and S7. nih.gov

Elucidation of Translational Inhibition Mechanism

The precise mechanism by which this compound inhibits translation has been a subject of research, leading to a refinement of its classification. researchgate.net

Reclassification from Translation Initiation to Translocation Inhibition

Initially, this compound was thought to be an inhibitor of translation initiation. mdpi.comresearchgate.net However, subsequent studies have reclassified its primary mechanism of action, demonstrating that it functions as an inhibitor of translocation. mdpi.comresearchgate.netnih.gov This reclassification is supported by both structural and biochemical experiments. mdpi.comresearchgate.net

This compound's binding to the E-site of the small ribosomal subunit plays a key role in its inhibitory effect on translocation. mdpi.com Structural data indicates that this compound stacks on nucleotide G693 of the 16S rRNA and displaces mRNA from its usual position in the E-site, thereby disrupting interactions between the mRNA and the E-site tRNA. mdpi.com This displacement is thought to prevent the movement of tRNA into the E-site, a crucial step during translocation. nih.govresearchgate.net

Interestingly, the inhibition of translocation by this compound is not always general and can be dependent on the specific tRNA occupying the A-site, suggesting a context-specific inhibition. mdpi.com For example, while this compound effectively inhibits the translocation of ribosomes carrying initiator tRNAfMet in the P-site and N-Ac-Lys-tRNALys or N-Ac-Val-tRNAVal in the A-site, it showed no inhibition of translocation when N-Ac-Phe-tRNAPhe was in the A-site. mdpi.com

Ribosomal Binding Site Characterization

This compound binds to the small ribosomal subunit, specifically occupying the E-site. mdpi.comresearchgate.netweizmann.ac.ilnih.govroyalsocietypublishing.org This binding site is located near the upper end of the platform of the 30S subunit. weizmann.ac.il

This compound targets and occupies the E-site of the small ribosomal subunit in bacteria, archaea, and eukaryotes. mdpi.comresearchgate.netnih.govroyalsocietypublishing.org This occupancy is crucial to its mechanism of action.

X-ray crystallography has been instrumental in determining the binding site of this compound on the ribosome. Studies utilizing Thermus thermophilus ribosomes have shown that this compound occupies the E-site of the 30S subunit. mdpi.comresearchgate.netresearchgate.net High-resolution crystal structures of the Saccharomyces cerevisiae 80S ribosome in complex with this compound and other inhibitors have also been determined, providing insights into its binding mode in eukaryotes. pdbj.org These studies reveal that this compound binds near a highly conserved region of the 16S rRNA at the ribosomal E-site. nih.gov

This compound interacts specifically with certain nucleotides in the 16S rRNA of the small ribosomal subunit. Chemical probing and crystallographic studies have identified interactions with nucleotides such as G693 and C795. royalsocietypublishing.orgnih.govembopress.orgoup.comnih.govnih.govresearchgate.net These residues are universally conserved and play a role in regulating tRNA binding at the P-site and influencing translocation efficiency. nih.gov this compound is reported to stack on nucleotide G693 of the 16S rRNA. mdpi.com The binding site of this compound overlaps with that of other antibiotics like edeine and kasugamycin (B1663007), which also interact with bases in common with P-site-bound tRNA. nih.govembopress.orgnih.govnih.gov

Here is a table summarizing the key 16S rRNA nucleotides involved in this compound binding:

| 16S rRNA Nucleotide (E. coli numbering) | Interaction Type / Observation | Source(s) |

| G693 | Protected by this compound, stacks on this nucleotide | mdpi.comembopress.orgnih.govnih.gov |

| C795 | Protected by this compound | embopress.orgnih.govnih.gov |

| A694 | Interaction site mapped to E site | oup.com |

| C796 | Interaction site mapped to E site | oup.com |

A significant consequence of this compound binding to the E-site is the displacement of mRNA from its usual location in this site on the small subunit. mdpi.comweizmann.ac.il This displacement disrupts the mRNA's interactions within the E-site. mdpi.com Crystal structures show that this compound alters the path of the mRNA through the small ribosomal subunit. nih.govweizmann.ac.ilnih.gov

This compound's binding and subsequent mRNA displacement interfere with tRNA dynamics and codon-anticodon interactions. By occupying the E-site and shifting the mRNA, this compound prevents a codon-anticodon interaction from forming at this location. nih.gov This action is proposed to block the translocation of P-site tRNA into the E-site of the 30S. nih.gov While initially thought to inhibit initiation, subsequent studies have shown this compound to be an inhibitor of translocation, a mechanism consistent with structural and biochemical data. mdpi.comresearchgate.net Its binding limits ribosomal mobility and/or prevents the ribosome from adopting conformations necessary for its function. weizmann.ac.il

Context-Specific Inhibition of Translocation

Interestingly, this compound's inhibition of translocation is not universal but is dependent on the context of the ribosomal complex, particularly the nature of the substrate occupying the A-site. mdpi.comresearchgate.netnih.gov This context-specific action means that the characteristics of the pre-translocation complex significantly influence this compound's activity. mdpi.comnih.gov For example, this compound can inhibit translocation when the A-site is occupied by N-Ac-Lys-tRNALys or N-Ac-Val-tRNAVal, but not when it is occupied by N-Ac-Phe-tRNAPhe. mdpi.comnih.gov This site-specificity has been confirmed by in vitro translation experiments where translation was arrested at preferential sites that varied depending on the mRNA template used. mdpi.comresearchgate.netnih.gov The precise molecular mechanisms underlying this context specificity are still under investigation. mdpi.comnih.gov

Ribosomal Conformational Changes and Structural Transitions Induced by this compound

This compound's binding to the ribosome induces significant conformational changes and structural transitions, particularly within the small ribosomal subunit. Crystallographic studies of this compound bound to the Thermus thermophilus ribosome indicate that the antibiotic occupies the E-site of the 30S subunit. mdpi.comresearchgate.net This interaction involves stacking on nucleotide G693 of the 16S rRNA. mdpi.com Binding of this compound at this site displaces the mRNA from its usual location in the E-site, thereby disrupting the mRNA's interactions with the E-site tRNA. mdpi.com

While initial crystallographic data did not suggest major conformational changes, further studies, particularly involving comparison with the binding of edeine (another antibiotic targeting a similar region), have provided more insight. nih.gov Edeine, which also binds near the this compound site, promotes the formation of a base pair between G693 and C795 of the 16S rRNA. researchgate.netnih.govnih.govresearchgate.net These residues constitute the this compound binding site. researchgate.netnih.gov Cryo-electron microscopy (cryo-EM) studies have implicated movements of helices 23 and 24 of the 16S rRNA relative to each other during translation. nih.gov The binding of antibiotics like edeine and this compound in this region suggests they may exert their effects not solely by blocking substrate binding but by restricting necessary conformational changes of the ribosome. nih.gov

A proposed mode of action for this compound suggests that it restricts structural transitions in the 16S rRNA, preventing the ribosome from adopting a functional conformation induced by tRNA binding. semanticscholar.org Mutations in the 16S rRNA, such as A694G, C795U, and C796U (Escherichia coli numbering), located near or overlapping with nucleotides protected by this compound, confer resistance to the antibiotic, indicating these sites are directly involved in this compound binding and its mechanism of action. semanticscholar.org

Cryo-EM structures have also shown that other antibiotics, like emetine, which share a similar binding site with this compound in the E-site of the small ribosomal subunit, exert their effect by blocking mRNA/tRNA translocation. nih.govnih.govelifesciences.orgpdbj.org This further supports the idea that this compound interferes with the dynamic movements required for translocation.

Identification of Ribosomal Proteins Involved in this compound Binding (e.g., S2, S4, S18, S21 in E. coli)

Studies using photoaffinity labeling with this compound derivatives have identified several ribosomal proteins involved in its binding site, particularly in Escherichia coli ribosomes. The major proteins photo-labeled using this compound derivatives are S2, S4, S18, and S21 in E. coli. weizmann.ac.ilnih.gov These proteins are likely related to the initiation step of protein synthesis. nih.gov

Photoaffinity labeling experiments on rat liver ribosomes have also identified ribosomal proteins in the this compound binding site. When 40S ribosomal subunits from rat liver were labeled, the major protein associated with radioactivity was S25. nih.gov Weaker labeling spots were also detected for proteins S14/15, S10, S17, and S7. nih.gov Comparison with E. coli results suggests these proteins in rat liver ribosomes could be located in the mRNA and initiation factors binding region. nih.gov

Structure Activity Relationship Sar Studies and Chemical Synthesis

Structural Components and Their Contribution to Biological Activity

Pactamycin's structure is characterized by several key moieties: an aminocyclopentitol core, two aromatic rings (aminoacetophenone and 6-methylsalicyl), and a 1,1-dimethylurea (B72202) group acs.orggoogle.comoregonstate.edu. Studies on this compound and its analogs have provided insights into the role of these components in its biological activity nih.govrsc.org.

The Aminocyclopentitol Core

The aminocyclopentitol core forms the central scaffold of the this compound molecule, featuring a five-membered ring with multiple stereogenic centers and heteroatom substitutions acs.orgresearchgate.netresearchgate.net. This core is derived biosynthetically from glucose, possibly via N-acetylglucosamine oregonstate.eduresearchgate.netresearchgate.net. The dense functionalization and specific stereochemistry of the cyclopentitol core are critical for the molecule's interaction with its biological target, the ribosome acs.orgnih.govnih.gov. Structural variations within this core, particularly the stereochemical orientation of the alcohol and amine moieties, significantly influence biological activity and selectivity nih.govresearchgate.netresearchgate.net.

Aromatic Moieties: Aminoacetophenone and 6-Methylsalicyl

This compound incorporates two aromatic rings: a 3-aminoacetophenone moiety and a 6-methylsalicyl moiety acs.orggoogle.comoregonstate.edu. The 3-aminoacetophenone component is believed to be derived from 3-aminobenzoic acid google.comoregonstate.eduresearchgate.netresearchgate.net. The 6-methylsalicyl moiety originates from acetic acid via polyketide synthase enzymes google.comresearchgate.net.

These aromatic groups play a role in the interaction of this compound with the ribosome. The aniline (B41778) and salicylate (B1505791) moieties are thought to interact with stem loops in the 16S RNA, mimicking an RNA dinucleotide nih.govunc.edu. Studies on analogs, such as de-6-methylsalicylyl (MSA)-pactamycin, which lacks the 6-methylsalicylic acid ring, have shown that this moiety is not strictly required for antibacterial and antitumor activity, suggesting it may influence selectivity rather than essential binding nih.govnih.gov. The aminoacetophenone moiety, however, appears important for stacking interactions within the ribosomal binding site nih.gov.

The 1,1-Dimethylurea Moiety

The 1,1-dimethylurea moiety is another distinctive feature of this compound's structure acs.orggoogle.comoregonstate.edu. Modifications to the urea (B33335) moiety of this compound have generally resulted in a loss or reduction of antibacterial, cytotoxic, and antimalarial activities, indicating its importance for biological function rsc.org. The specific substitution pattern (dimethylation) on the urea group appears to be significant for optimal activity rsc.org.

Chemical Synthesis Methodologies for this compound and Its Analogs

The structural complexity and dense functionalization of this compound have made its chemical synthesis a significant challenge google.comnih.gov. Developing efficient synthetic routes is essential for generating sufficient quantities of this compound for research and for creating structural analogs to explore SAR and potentially identify compounds with improved therapeutic properties nih.govnih.gov.

Total Synthesis Approaches

The total synthesis of this compound has been a long-standing goal in organic chemistry, with several research groups developing different strategies to assemble its intricate structure nih.govnih.govnih.govresearchgate.netresearchgate.netnih.govrsc.orgacs.orgacs.orgunc.edunsf.govresearchgate.net. These approaches often focus on the stereoselective construction of the highly substituted aminocyclopentitol core and the subsequent introduction of the pendant aromatic and urea moieties nih.govresearchgate.netresearchgate.netrsc.orgacs.orgnsf.gov.

Early synthetic studies explored various methods for constructing the cyclopentane (B165970) core, including the Pauson-Khand reaction and intramolecular 1,3-dipolar cycloaddition rsc.org. More recent and successful total synthesis strategies have employed innovative techniques such as enantioselective Mannich reactions, symmetry-breaking reduction sequences, and Rh-catalyzed C-H amination nih.govnih.govnih.govunc.edunsf.govacs.org.

One notable total synthesis achieved the molecule in 15 steps from a readily available starting material, emphasizing modular construction and the late-stage introduction of the aromatic and urea functionalities to facilitate analog synthesis nih.govnih.govunc.edunih.govunc.edu. Another approach focused on stereoselective aziridination and regioselective aziridine (B145994) ring-opening to build the core with contiguous amino groups researchgate.netresearchgate.netacs.orgacs.org.

These total synthesis efforts not only provide access to this compound itself but also serve as platforms for the synthesis of a diverse range of analogs, allowing for systematic exploration of how structural modifications impact biological activity nih.govresearchgate.netunc.edu.

Enantioselective Total Synthesis Strategies

Enantioselective total synthesis focuses on synthesizing a single enantiomer of a chiral compound, which is particularly important for biologically active molecules like this compound, where different stereoisomers can exhibit vastly different activities. Early synthetic efforts, such as the 32-step route reported by Hanessian and co-workers, provided access to this compound but were often lengthy and challenging to adapt for analog synthesis. u-tokyo.ac.jp More recent strategies have aimed for shorter, more efficient, and enantioselective routes. The Johnson group, for instance, developed a 15-step asymmetric total synthesis utilizing an enantioselective Mannich reaction and a symmetry-breaking reduction sequence to establish key stereocenters early in the synthesis. nih.govu-tokyo.ac.jpthieme-connect.comunc.edu Saikawa also reported an asymmetric total synthesis of pactalactam, a natural analog, employing an aziridine ring-opening strategy to install amine functionalities. nih.gov

Modular Construction Techniques

Modular construction techniques are employed in total synthesis to assemble complex molecules from pre-fabricated building blocks. This approach offers flexibility and facilitates the synthesis of analogs by allowing for the variation of different modules. nih.govu-tokyo.ac.jpresearchgate.net In the context of this compound synthesis, modular strategies have focused on assembling the aminocyclopentitol core and then introducing the peripheral functional groups, such as the aniline, salicylate, and dimethylurea moieties, at later stages. nih.govu-tokyo.ac.jp This allows for the diversification of these components to generate a library of analogs for SAR studies. nih.gov

Key Synthetic Reactions (e.g., Mannich Reaction, C-H Amination, Aziridination)

Several key synthetic reactions have been instrumental in the total synthesis of this compound and its core structure. The Mannich reaction, an important carbon-carbon bond-forming reaction, has been employed in enantioselective approaches to construct the aminocyclopentitol core and establish crucial stereocenters. nih.govu-tokyo.ac.jpthieme-connect.com C-H amination and aziridination reactions have also been utilized to introduce nitrogen functionalities and construct cyclic systems present in the this compound structure. nih.govacs.orgwisc.eduresearchgate.net For example, Rh-catalyzed aziridination has been used in the desymmetrization of dienes to install amine-bearing stereocenters. nih.govacs.org

Semisynthesis and Derivatization Strategies

Semisynthesis involves using a naturally occurring compound as a starting material and chemically modifying it to produce analogs. This approach can be advantageous when the natural product is available through fermentation, as is the case with this compound from Streptomyces pactum. mdpi.comnih.gov However, the complex architecture and dense functionalization of this compound can make selective chemical modification challenging. nih.gov

Chemical Modification of Specific Functional Groups (e.g., Primary Amino Group)

Chemical modification of specific functional groups on the this compound scaffold has been explored to generate derivatives with altered properties. The primary amino group on the aminocyclitol ring has been a target for derivatization. mdpi.comnih.govdntb.gov.ua Modification at this site has shown promise in retaining antimicrobial activity while reducing toxicity. mdpi.comnih.gov For instance, tethering basic amino acids to the primary amino group via an amide bond has resulted in derivatives with maintained antibacterial activity against Gram-positive and Gram-negative bacteria and reduced toxicity in a eukaryotic system. mdpi.comnih.gov

Conjugation with Amino Acids for Analog Generation

Conjugation of this compound with amino acids is a strategy employed to create analogs with potentially improved pharmacological properties. mdpi.comnih.govgoogle.comreactome.org By conjugating amino acids, such as lysine, ornithine, and histidine, to the primary amino group, researchers have successfully generated derivatives that exhibit retained antimicrobial activity and decreased toxicity compared to the parent compound. mdpi.comnih.gov This approach highlights the potential of amino acid conjugation in developing novel this compound analogs with a better therapeutic index.

Design, Synthesis, and Evaluation of this compound Analogs

The design, synthesis, and evaluation of this compound analogs are critical steps in overcoming the limitations of the parent compound and developing potential therapeutic agents. Analogs are designed to probe the SAR, identify structural features essential for activity, and minimize undesirable properties like cytotoxicity. nih.govresearchgate.net

Synthetic strategies, including both total synthesis and semisynthesis, are employed to generate a diverse range of this compound analogs. nih.govunc.edunih.gov Total synthesis offers the flexibility to make more significant structural changes and introduce a wider variety of functional groups. nih.gov Semisynthesis and derivatization, particularly targeting specific functional groups like the primary amine, provide a more direct route to generating analogs with targeted modifications. mdpi.comnih.govnih.gov

The evaluation of this compound analogs involves assessing their biological activities, such as antimicrobial, antitumor, and antiprotozoal effects, as well as their toxicity profiles. mdpi.comnih.govresearchgate.net Studies have shown that small structural changes in this compound can lead to significant differences in biological activity and toxicity. nih.govrsc.org For example, modifications to the urea moiety or replacement of the 3-aminoacetophenone moiety with different aniline derivatives have been shown to affect biological activities. rsc.org Biosynthetically engineered analogs, such as 7-deoxy- and 8''-hydroxy-derivatives, have displayed diminished cytotoxicity while retaining some desirable activities. u-tokyo.ac.jp Mutasynthetic approaches, involving the genetic manipulation of the producing organism and feeding of synthetic precursors, have also been used to generate novel this compound analogs with improved properties. nih.govnih.gov

Research findings on this compound analogs have provided valuable insights into the SAR. For instance, studies suggest that the free C-2 amino group and the dimethylurea moiety are important for antibacterial, antimalarial, and cytotoxic activities, while the salicylate motif may not be essential for maintaining effective biological activity. researchgate.netrsc.org

While specific quantitative data tables on the evaluation of analogs were mentioned in the search results, the detailed content of these tables was not fully accessible to be presented interactively. However, the findings indicate differential activity and toxicity profiles among various synthetic and biosynthetically derived this compound analogs. mdpi.comresearchgate.netnih.govrsc.orgnih.gov

Exploration of Functional Group Effects on Biological Activity

Modifications to different functional groups within the this compound molecule have revealed their varying roles in its biological activities. The molecule consists of a highly functionalized cyclopentitol core, two aromatic rings (3-aminoacetophenone and 6-methylsalicylic acid), and a 1,1-dimethylurea moiety. oregonstate.edu

Studies have shown that modifications to the urea moiety generally lead to a reduction or loss of antibacterial, cytotoxic, and antimalarial activities. rsc.org The replacement of the 3-aminoacetophenone moiety with various aniline derivatives also impacts biological activities, particularly cytotoxicity and antimalarial activity. rsc.org

The C-5 position on the aminocyclitol ring appears to be significant for cytotoxicity. Replacing the methyl group at C-5 with hydrogen can result in an analog that is more cytotoxic than the parent compound, possibly due to changes in lipophilicity. rsc.org Conversely, replacing the C-5 methyl with longer-chain alkanes, such as ethyl or hexyl groups, leads to a loss of cytotoxicity against several human tumor cell lines. rsc.org

The C-6 ester moiety, which links the 6-methylsalicylic acid group to the aminocyclitol core, does not seem to be essential for the biological activity of this compound. rsc.org Diversification of this side chain has not shown significant differences in biological activity compared to this compound, suggesting a limited role in the compound's binding interactions with the 30S ribosomal subunit. rsc.org Additionally, the C-7 hydroxyl group in this compound appears less relevant to its bioactivity; 7-deoxythis compound (B9597) has shown equal activity against a range of Gram-positive and Gram-negative bacteria. google.com However, the presence of a hydroxyl group at C-7 can be less favorable as it may lead to the formation of an inactive cyclic derivative, pactamycate. google.com

Chemical modification of the primary amino group of the cyclitol ring by tethering basic amino acids like lysine, ornithine, and histidine has yielded derivatives that retain significant antibacterial activity comparable to this compound while showing reduced toxicity in a eukaryotic system. mdpi.com

Impact of Structural Modifications on Ribosomal Binding and Specificity

This compound exerts its effects by binding to the E-site of the small ribosomal subunit (30S in bacteria, archaea, and eukaryotes), inhibiting protein synthesis by preventing translocation. mdpi.comresearchgate.net The binding site involves interactions of its aniline and salicylate moieties with stem loops in the 16S rRNA. nih.gov

Structural modifications can impact how this compound analogs bind to the ribosome and their specificity across different organisms. For instance, ribosomal resistance to this compound in Streptomyces lividans containing DNA from Streptomyces pactum involves methylation of 16S rRNA at residue A-941 (corresponding to A-964 in Escherichia coli), which is converted to 1-methyladenosine (B49728). nih.govasm.org This modification reduces or abolishes the ribosome's ability to bind this compound. nih.govasm.org

Studies on bioengineered analogs have shown differences in selectivity and toxicity towards mammalian cells compared to the parent compound. nih.govresearchgate.net This suggests that specific structural changes can alter the binding affinity or mode of interaction with ribosomal subunits from different species. The complexity of the this compound molecule and its interaction with the ribosome highlight the challenge and importance of targeted structural modifications to improve its therapeutic index. mdpi.comnih.gov

Mechanisms of Resistance and Ribosomal Interactions

Identification of Pactamycin Resistance Mechanisms

Studies on this compound resistance have identified alterations in the ribosome as a key mechanism. In Streptomyces lividans containing DNA from the this compound-producing Streptomyces pactum, ribosomal resistance to this compound was observed. nih.gov Reconstitution analysis confirmed that the 16S rRNA was responsible for this resistance. nih.gov This resistance mechanism in the producing organism likely involves post-transcriptional modification of the 16S rRNA, specifically methylation, which reduces or abolishes this compound binding. nih.govasm.org Methylation of residue A-941 in S. lividans 16S rRNA (corresponding to A-964 in Escherichia coli) to 1-methyladenosine (B49728) has been identified as a mechanism of resistance in S. pactum. asm.orgresearchgate.net

Interplay with Other Ribosomal Inhibitors (e.g., Edeine (B1172465), Kasugamycin (B1663007), Puromycin)

This compound's binding site on the ribosome overlaps with or is in close proximity to the binding sites of other ribosomal inhibitors, particularly those affecting translation initiation and translocation, such as edeine, kasugamycin, and puromycin. weizmann.ac.ilembopress.orgembopress.org

Chemical footprinting studies have revealed that this compound protects specific nucleotides in the 16S rRNA, namely G693 and C795. embopress.orgnih.govnih.gov These bases are located in a functionally important region of the 30S subunit involved in initiation complex formation and ribosomal subunit interaction. nih.gov Notably, these same bases are also protected by P-site-bound tRNA and by edeine, another antibiotic that affects the P-site. embopress.orgembopress.orgnih.gov Kasugamycin, while also believed to affect initiation and protecting bases in common with P-site tRNA, protects A794 and G926 and enhances the reactivity of C795, showing both shared and distinct interaction points compared to this compound. embopress.orgembopress.orgnih.gov

The binding site of this compound on the Thermus thermophilus ribosome, determined by X-ray crystallography, shows that it occupies the E-site of the 30S subunit and interacts with nucleotides in helix 23b and helix 24a of the 16S rRNA, including G693, C795, and C796. mdpi.comethernet.edu.et Edeine also binds in this region, and its binding induces a base pair formation between G693 and C795. nih.govresearchgate.net this compound binding, in contrast, can disrupt this edeine-induced base pair. nih.govresearchgate.net This indicates a complex interplay and overlapping binding regions among these antibiotics.

The overlapping binding sites and distinct interaction profiles of this compound, edeine, and kasugamycin lead to complex effects on ribosomal function. Edeine, by inducing the G693:C795 base pair, inhibits tRNA binding to the P site and can induce translational misreading. nih.govresearchgate.net this compound, by binding to the G693-C795 region, strongly inhibits translocation, although this inhibition can be tRNA-specific. mdpi.comnih.govresearchgate.net The ability of this compound to disrupt the edeine-induced G693:C795 base pair suggests a potential for antagonistic effects on certain edeine-mediated inhibitions. nih.govresearchgate.net While not explicitly detailed in the search results for this compound, the interplay between antibiotics targeting overlapping ribosomal sites can result in synergistic or antagonistic outcomes depending on the specific drugs and the cellular context. asm.org

Molecular Basis of Acquired Resistance

Acquired resistance to antibiotics, including those targeting the ribosome, can occur through various mechanisms such as target mutation, enzymatic inactivation, and efflux pumps. researchgate.netnih.gov For this compound, the molecular basis of acquired resistance primarily involves alterations to the ribosomal target itself. As discussed, point mutations in the 16S rRNA, such as A694G, C795U, and C796U, directly impact the this compound binding site and confer resistance. nih.govresearchgate.net In the producing organism, Streptomyces pactum, a self-resistance mechanism involves site-specific methylation of the 16S rRNA, mediated by a resistance determinant gene (pct). nih.govasm.org This post-transcriptional modification at A964 (E. coli numbering) prevents effective binding of this compound. asm.orgresearchgate.net These alterations to the ribosomal RNA, either through mutation or modification, represent the primary molecular basis for acquired and intrinsic resistance to this compound.

Research Methodologies and Techniques Employed in Pactamycin Studies

Structural Biology Techniques

X-ray Crystallography for Ligand-Ribosome Complex Determination

X-ray crystallography has been a pivotal technique in elucidating the precise binding mechanism of pactamycin to the ribosome. royalsocietypublishing.org This method allows for the determination of the three-dimensional structure of molecules at atomic resolution. In the context of this compound research, scientists have successfully crystallized the small ribosomal subunit (30S in prokaryotes and 40S in eukaryotes) in complex with this compound and its analogs. nih.govresearchgate.netnih.gov

A notable achievement in this area is the 3.1-Å crystal structure of de-6-MSA-pactamycin, a bioactive analog, bound to the Thermus thermophilus 30S ribosomal subunit. nih.gov These crystallographic studies have revealed that this compound binds to the E-site (exit site) of the small ribosomal subunit. researchgate.netnih.govmdpi.comnih.gov The binding site is located in a highly conserved region of the 16S rRNA (in bacteria) or 18S rRNA (in eukaryotes). royalsocietypublishing.orgnih.gov

The crystal structures show that this compound's interaction with the ribosome induces a conformational change, displacing the mRNA from its typical path within the E-site. nih.govnih.govnih.gov Specifically, this compound stacks against nucleotide G693 of the 16S rRNA, disrupting the interactions between the mRNA and the E-site tRNA. nih.gov This steric hindrance prevents the codon-anticodon interaction necessary for the translocation of the P-site tRNA to the E-site, effectively stalling the ribosome. nih.gov These detailed structural insights are crucial for understanding this compound's mechanism of action and for the rational design of new, more effective antibiotic analogs. nih.govnih.gov

Chemical Probing of Ribosome-Antibiotic Interactions

Chemical probing is a powerful technique used to investigate the structure and dynamics of RNA molecules, such as the ribosome, and their interactions with ligands like antibiotics. This method utilizes small chemical reagents that react with accessible nucleotides in the RNA. The pattern of modification can then be analyzed to infer structural changes or identify binding sites.

In the study of this compound, chemical probing experiments complement the high-resolution data from X-ray crystallography. By treating ribosomes with chemical probes in the presence and absence of this compound, researchers can identify which ribosomal RNA (rRNA) nucleotides are protected by the bound antibiotic. This protection pattern reveals the direct contact points between this compound and the ribosome.

These studies have confirmed that this compound interacts with universally conserved residues within the decoding center of the small ribosomal subunit. Specifically, residues G693 and C795 of the 16S rRNA have been identified as key components of the this compound binding site. nih.gov Chemical probing data, in conjunction with structural and biochemical evidence, has been instrumental in refining the model of how this compound inhibits protein synthesis by physically obstructing the E-site and interfering with tRNA and mRNA movement. mdpi.com

Biochemical and Molecular Biology Assays

In Vitro Protein Synthesis Assays

In vitro protein synthesis assays are fundamental tools for studying the effects of antibiotics on translation. These cell-free systems contain all the necessary components for protein synthesis—ribosomes, tRNAs, amino acids, and energy sources—allowing researchers to measure the rate of protein production in a controlled environment.

The inhibitory effect of this compound on protein synthesis has been extensively characterized using these assays. mdpi.comnih.gov By adding this compound to an active in vitro translation system, scientists can directly observe a dose-dependent decrease in the synthesis of a reporter protein. These experiments have demonstrated that this compound is a potent inhibitor of protein synthesis in bacteria, archaea, and eukaryotes. nih.govmdpi.com

Furthermore, variations of this assay have been used to pinpoint the specific step of translation that is inhibited. For example, by using different mRNA templates, it has been shown that the inhibitory effect of this compound can be context-specific, with translation being arrested at particular sites depending on the mRNA sequence. mdpi.comnih.gov For instance, this compound was found to inhibit the synthesis of poly-lysine but not poly-phenylalanine, highlighting the substrate-dependent nature of its action. mdpi.com

Ribosome Binding Studies

Ribosome binding studies are essential for determining the affinity and location of an antibiotic's interaction with the ribosome. These assays typically involve incubating radiolabeled or fluorescently tagged antibiotics with purified ribosomes or ribosomal subunits and then measuring the amount of bound drug.

Binding studies using radiolabeled this compound ([3H]PM) have been crucial in demonstrating its direct interaction with the ribosome. nih.gov These experiments have shown that this compound binds to the small ribosomal subunit. nih.gov The crystallographic data later confirmed the precise location of this binding to be the E-site. researchgate.netnih.govmdpi.com

The binding of this compound to the ribosome is tight, which contributes to its potent inhibitory activity. nih.gov These studies, often performed in conjunction with competition assays using other known ribosomal inhibitors, have helped to map the antibiotic binding sites on the ribosome and to understand the molecular basis of their action.

Analysis of Translation Initiation and Elongation Steps

While initially considered a specific inhibitor of translation initiation, subsequent and more detailed biochemical analyses have revealed that this compound's primary role is in the inhibition of the elongation step, specifically translocation. mdpi.comnih.govnih.gov

Early studies in reticulocyte extracts suggested that this compound interferes with the formation of the 80S initiation complex by preventing the joining of the 60S subunit to the 48S initiation complex. nih.gov This led to the accumulation of inactive initiation complexes. nih.gov

However, further research has shown that this compound more potently inhibits translocation, the process by which the ribosome moves one codon down the mRNA. mdpi.comnih.gov Experiments monitoring the movement of tRNAs through the ribosome have demonstrated that this compound prevents the movement of the deacylated tRNA from the P-site to the E-site. researchgate.net This blockage of the E-site physically obstructs the translocation of the peptidyl-tRNA from the A-site to the P-site. mdpi.comnih.gov The inhibitory effect on translocation has been shown to be dependent on the specific tRNA occupying the A-site, indicating a context-specific mechanism of action. nih.govnih.gov For example, the translocation of AcVal-tRNA was inhibited by this compound, whereas the translocation of AcPhe-tRNA was not. mdpi.com This tRNA specificity suggests a nuanced interaction between the antibiotic, the ribosome, and the translating tRNA molecules. nih.gov

Mutational Analysis of Ribosomal RNA and Proteins

Mutational analysis has been a critical tool in identifying the precise binding site and mechanism of action of this compound at the ribosomal level. By studying organisms that have developed resistance to the antibiotic, researchers can pinpoint the specific molecular changes that prevent its inhibitory effects.

Studies on resistant mutants of the archaeon Halobacterium halobium have been particularly insightful. Resistance to this compound in this organism was directly correlated with specific point mutations within the 16S rRNA gene. nih.gov Three distinct mutations were identified, which, while distant in the primary sequence of the rRNA, are believed to be spatially close in the final three-dimensional structure of the ribosome. These mutations either overlap with or are in the immediate vicinity of nucleotides that are protected by this compound, strongly suggesting their direct involvement in the binding of the drug. nih.gov A proposed mechanism of action suggests that this compound works by restricting necessary structural transitions in the 16S rRNA, thereby preventing the ribosome from adopting a functional conformation that is normally induced by tRNA binding. nih.gov

Key mutations conferring resistance to this compound are detailed in the table below.

| Mutation (E. coli numbering) | Location | Significance |

| A694G | 16S rRNA | Located near nucleotides protected by tRNA, its mutation confers this compound resistance. nih.gov |

| C795U | 16S rRNA | This position is directly protected by P-site-bound tRNA, and its mutation confers resistance. nih.gov |

| C796U | 16S rRNA | Located near nucleotides protected by tRNA, its mutation leads to this compound resistance. nih.gov |

While mutations in ribosomal proteins are a known mechanism of resistance for many antibiotics, studies on this compound have predominantly highlighted the role of mutations in ribosomal RNA. nih.govnih.gov

Synthetic Chemistry Techniques for Analog Generation

The complex, densely functionalized structure of this compound presents a significant challenge for synthetic chemists. However, advancements in synthetic methodologies have enabled the total synthesis of the natural product and provided pathways for the creation of structural analogs.

Enantioselective Synthesis

Achieving the correct three-dimensional arrangement (stereochemistry) of atoms is crucial for the biological activity of this compound. Enantioselective synthesis refers to methods that produce one specific stereoisomer of a molecule. For decades, an efficient synthesis of this compound that would be suitable for generating derivatives remained elusive. nih.gov

A breakthrough was achieved with the development of a 15-step asymmetric total synthesis. This modular route allows for the production of the natural product on a milligram scale and is amenable to the synthesis of structural analogs. nih.govnih.gov A key feature of this approach is an enantioselective Mannich reaction, which is used to construct the core carbon skeleton of the molecule in just a few steps while controlling the critical stereochemical relationships. nih.govthieme-connect.com

Another successful strategy for the enantioselective construction of the this compound core involves a different set of key reactions, including an organocatalytic asymmetric aziridination and a regio- and diastereoselective 1,3-dipolar cycloaddition. acs.org

| Synthetic Strategy | Key Enantioselective Step(s) | Total Steps | Reference |

| Johnson Group Synthesis | Enantioselective Mannich reaction; symmetry-breaking reduction | 15 | nih.gov, nih.gov |

| Takeda Group Approach | Organocatalytic asymmetric aziridination; 1,3-dipolar cycloaddition | Not specified for total synthesis | acs.org |

C-H Functionalization Methodologies

C-H functionalization is a powerful modern technique in organic synthesis that allows for the direct conversion of a carbon-hydrogen bond into a carbon-carbon or carbon-heteroatom bond. This approach offers a more efficient way to build molecular complexity. In the context of this compound synthesis, C-H functionalization has been employed to install key functional groups.

One notable application is the use of a rhodium-catalyzed C-H amination reaction. acs.org This method was used to construct a key tertiary amino stereocenter within the aminocyclopentitol core of the molecule. acs.org Another example involves a rhodium-catalyzed nitrene transfer into a C-H bond to form a crucial nitrogen-containing ring structure, demonstrating the utility of this methodology for accessing complex molecular architectures. nih.gov

Spectroscopic and Chromatographic Methods for Structure Elucidation and Purity Assessment (e.g., NMR, MS, HPLC, TLC)

A combination of spectroscopic and chromatographic techniques is indispensable for confirming the structure of synthesized this compound and assessing its purity. taylorandfrancis.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR (including ¹H, ¹³C, and various 2D techniques) is the most powerful tool for elucidating the detailed structure of organic molecules like this compound. It provides information about the carbon-hydrogen framework and the relative stereochemistry of the compound, which is crucial for confirming that the synthetic molecule matches the natural product. springernature.com

Mass Spectrometry (MS) : MS is used to determine the exact molecular weight of the compound, confirming its elemental composition. nih.gov

High-Performance Liquid Chromatography (HPLC) : HPLC is a primary technique used to purify the final compound and to determine its purity. By comparing the retention time of the synthetic product to a standard, its identity can be supported. researchgate.net

Thin-Layer Chromatography (TLC) : TLC is a rapid and convenient method used to monitor the progress of chemical reactions and to get a preliminary assessment of the purity of the products. nih.gov

| Technique | Application in this compound Research |

| NMR | Unambiguous structure determination and stereochemical analysis. springernature.comsci-hub.se |

| MS | Confirmation of molecular weight and elemental formula. nih.gov |

| HPLC | Final purification and quantitative purity assessment. researchgate.net |

| TLC | Monitoring reaction progress and preliminary purity checks. nih.gov |

Genetic and Biosynthetic Engineering Approaches

Beyond chemical synthesis, researchers have turned to genetic and biosynthetic engineering to understand how this compound is made in nature and to harness this machinery to create novel derivatives. scispace.com

Gene Cluster Cloning and Manipulation

In many bacteria, the genes responsible for producing a secondary metabolite like an antibiotic are grouped together on the chromosome in a biosynthetic gene cluster. The identification and cloning of the this compound biosynthetic (pct) gene cluster from its producer, Streptomyces pactum, was a significant step forward. nih.gov

The pct gene cluster was found to span a 34-kilobase region of DNA and contains 24 open reading frames (ORFs), which are segments of DNA that are translated into proteins. nih.gov By analyzing the functions of these putative genes, researchers can propose a plausible biosynthetic pathway for the molecule's assembly. nih.gov

Directed Biosynthesis and Metabolic Engineering Strategies

Directed biosynthesis and metabolic engineering have emerged as powerful strategies to overcome the limitations of total synthesis and to generate novel derivatives of this compound with potentially improved therapeutic properties. These approaches involve the manipulation of the this compound biosynthetic gene cluster in the producing organism, Streptomyces pactum, to alter the structure of the final molecule. nih.gov

A key strategy in the metabolic engineering of this compound has been the inactivation of specific genes within its biosynthetic pathway. For instance, the inactivation of the iterative type I polyketide synthase gene, ptmQ, which is responsible for the synthesis of the 6-methylsalicylic acid (6-MSA) moiety, led to the production of two new this compound analogues: de-6-MSA-pactamycin and de-6-MSA-pactamycate. These new compounds demonstrated comparable cytotoxic and antibacterial activities to the parent molecules, providing valuable insights into the structure-activity relationship of this compound.

Furthermore, researchers have explored the targeted inactivation of multiple this compound biosynthetic genes. One such study involved the creation of a mutant strain of S. pactum with inactivated ptmQ among other genes. While this successfully diminished the production of this compound, it also had the unintended effect of significantly increasing the production of other secondary metabolites like piericidins, which are inhibitors of mitochondrial electron transport. This highlights the complexity of metabolic pathways and the potential for metabolic engineering to unlock the production of other bioactive compounds.

These genetic manipulation techniques offer a viable path to diversify the structures of complex natural products like this compound. By understanding and manipulating the biosynthetic machinery, it is possible to create analogues that may exhibit enhanced target selectivity and reduced toxicity, thereby improving their potential as therapeutic agents. nih.gov

In Vitro Cell-Based Assays for Mechanistic Studies

Cell Viability and Proliferation Assays

The cytotoxic effects of this compound and its analogues are primarily evaluated using in vitro cell viability and proliferation assays. These assays are fundamental in determining the concentration-dependent inhibitory effects of the compounds on various cell lines. A commonly used method is the MTS assay, where the reduction of a tetrazolium compound by metabolically active cells results in a colored formazan (B1609692) product, the absorbance of which is proportional to the number of viable cells.

Studies have reported the potent cytotoxic activity of this compound against several human cancer cell lines. For example, this compound exhibited a half-maximal inhibitory concentration (IC50) of 0.003 µg/mL against the KB human epidermoid carcinoma cell line. nih.gov The cytotoxicity of this compound and its derivatives has also been evaluated against the human diploid embryonic cell line MRC-5.

The following interactive table summarizes the reported IC50 values for this compound and some of its analogues against various cell lines.

| Compound | Cell Line | IC50 (nM) |

| This compound | MRC-5 | 95 |

| 7-deoxythis compound (B9597) | MRC-5 | 29.5 |

| de-6MSA-7-deoxythis compound | MRC-5 | 5.6 |

| This compound | Plasmodium falciparum (drug-resistant strains) | Low nanomolar range |

| 7-deoxythis compound (cranomycin) | Plasmodium falciparum | 0.4 |

| de-6MSA-7-deoxythis compound (jogyamycin) | Plasmodium falciparum | 1.5 |

These cell viability assays are crucial for the initial screening of this compound derivatives and for establishing a preliminary understanding of their structure-activity relationships. The data generated from these assays guide the selection of promising candidates for further mechanistic studies.

Cell Cycle Analysis for Mechanistic Insights

To elucidate the mechanisms by which this compound and its analogues exert their cytotoxic effects, researchers employ cell cycle analysis. This technique, often performed using flow cytometry, helps to determine the phase of the cell cycle at which the compound arrests cell proliferation.

A study investigating novel this compound analogues, TM-025 and TM-026, in human head and neck squamous cell carcinoma (HNSCC) cells (SCC25 and SCC104) revealed that these compounds induce cell cycle arrest at the S-phase. plos.org This S/G2 checkpoint arrest prevents the cells from proceeding to mitosis. The mechanism of this S-phase arrest was found to be dependent on the tumor suppressor protein p53. Treatment with the this compound analogues led to an increased expression of p53 and its downstream target p21Cip1/WAF1, a protein known to inhibit cell cycle progression. plos.org

Further investigation into the molecular mechanism showed that the this compound analogues also enhanced the phosphorylation of the phosphatase Cdc25C at the Ser216 residue and induced the expression of total and phosphorylated Cdc2 at the Tyr15 residue. plos.org The phosphorylation of Cdc2 at Tyr15 results in an inactive form of the kinase, which is a key regulator of the G2/M transition. The induction of these molecular events provides a mechanistic basis for the observed S-phase arrest. The role of p53 in this process was confirmed by experiments where the inhibition of p53 signaling abrogated the S-phase arrest induced by the this compound analogues. plos.org

Computational and Theoretical Approaches

Molecular Docking Calculations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, molecular docking studies are informed by experimental data from X-ray crystallography, which has provided detailed insights into the binding of this compound and its analogues to the 30S ribosomal subunit.

Crystallographic studies have revealed that this compound binds to the E-site of the 30S ribosomal subunit. researchgate.net This binding site is highly conserved across different species, which explains the broad-spectrum activity of this compound. The binding of this compound to the E-site physically obstructs the translocation of tRNA from the P-site to the E-site, thereby inhibiting protein synthesis.